5-Acetyl-2-cyanopyridine
Overview
Description
5-Acetyl-2-cyanopyridine is a pharmaceutical intermediate and a heterocyclic compound . It has a molecular weight of 146.14600, a density of 1.19g/cm3, and a molecular formula of C8H6N2O . Its boiling point is 336.5ºC at 760 mmHg .
Synthesis Analysis
The synthesis of 5-Acetyl-2-cyanopyridine involves several steps. One method involves the reaction of 3-Acetylpyridine with Trimethylsilyl cyanide . Another method involves the reaction of 3-Acetylpyridine with potassium cyanide .Molecular Structure Analysis
The molecular structure of 2-cyanopyridine, a related compound, has been studied using gas-phase electron diffraction and microwave data, along with ab initio calculations . The structure in the solid state is more different from that in the gas phase .Chemical Reactions Analysis
5-Acetyl-2-cyanopyridine can undergo various chemical reactions. For instance, it can participate in the Suzuki–Miyaura coupling, a reaction that involves the functionalizing deboronation of alkyl boronic esters .Physical And Chemical Properties Analysis
5-Acetyl-2-cyanopyridine has a boiling point of 336.5ºC at 760 mmHg, a flash point of 157.3ºC, and a density of 1.19g/cm3 . Its molecular formula is C8H6N2O, and its molecular weight is 146.14600 .Scientific Research Applications
Synthesis of Nucleosides and Nucleotides : A study conducted by Inoue and Ueda (1978) demonstrates the use of derivatives of 5-Acetyl-2-cyanopyridine in the synthesis of 6-cyano- and 5-cyano-uridines, highlighting its importance in nucleoside and nucleotide chemistry (Inoue & Ueda, 1978).
Development of Therapeutic Agents : Research by Garner et al. (2011) explores the potential of a complex containing a 5-cyanouracil derivative (related to 5-Acetyl-2-cyanopyridine) as a light-activated dual-action therapeutic agent. This study signifies the role of such compounds in developing innovative medical treatments (Garner et al., 2011).
Antimicrobial and Antioxidant Applications : The work of Hamdy et al. (2013) and others shows the use of cyanopyridine derivatives in synthesizing compounds with significant tumor inhibitory and antioxidant activities. This indicates their potential application in cancer treatment and as antioxidants (Hamdy et al., 2013).
Chemical Synthesis and Modifications : Yakunin et al. (2002) and Dyachenko et al. (2001) have studied the synthesis and properties of derivatives of 5-Acetyl-2-cyanopyridine, showing its utility in chemical synthesis and modifications (Yakunin et al., 2002), (Yakunin et al., 2001).
Environmental Applications : Zhang et al. (2014) have investigated the use of a compound derived from 5-aminopyridine-2-carbonitrile (a related compound) in the creation of adsorbents for removing heavy metal ions from aqueous solutions, suggesting environmental remediation applications (Zhang et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-acetylpyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c1-6(11)7-2-3-8(4-9)10-5-7/h2-3,5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHZUBPLEFQIEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70479249 | |
Record name | 5-Acetyl-2-cyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70479249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-2-cyanopyridine | |
CAS RN |
249583-84-4 | |
Record name | 5-Acetyl-2-cyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70479249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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